Fluorine-Induced Molecular Weight and Lipophilicity Shift Relative to Non-Fluorinated Analog
The introduction of a fluorine atom at the 3-position of the benzyl group in 6-(3-fluorobenzyl)nicotinic acid results in a measurable increase in molecular weight compared to the non-fluorinated analog 6-benzylnicotinic acid. The fluorinated compound has a molecular weight of 231.22 g/mol , whereas the non-fluorinated analog has a molecular weight of 213.23 g/mol , representing a +17.99 g/mol difference. This molecular weight increase is accompanied by a classically observed increase in lipophilicity (LogP) due to the electron-withdrawing and hydrophobic nature of fluorine, which can enhance membrane permeability and alter tissue distribution profiles [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 231.22 g/mol |
| Comparator Or Baseline | 6-Benzylnicotinic acid: 213.23 g/mol |
| Quantified Difference | +17.99 g/mol |
| Conditions | Calculated molecular weight based on molecular formula C13H10FNO2 vs C13H11NO2 |
Why This Matters
The molecular weight and implied lipophilicity difference directly impact compound handling, solubility, and potential for crossing biological membranes, critical factors for researchers selecting between fluorinated and non-fluorinated building blocks for lead optimization.
- [1] Hagmann WK. The many roles for fluorine in medicinal chemistry. J Med Chem. 2008;51(15):4359-4369. View Source
